2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide
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Overview
Description
2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzimidazole core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide typically involves multiple steps, including the formation of the benzimidazole core, introduction of the piperidine moiety, and subsequent functionalization with the acetylphenylamino and diisopentyl groups. Common synthetic routes may involve:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Piperidine Moiety: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the functional groups attached to the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under controlled conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s benzimidazole core and piperidine moiety make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of benzimidazole derivatives.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Uniqueness
2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide , identified by CAS number 746661-28-9 , is a benzoimidazole derivative that has shown potential biological activity, particularly in the context of pharmacological applications. This article summarizes the current understanding of its biological activity based on diverse research findings.
Property | Value |
---|---|
Molecular Formula | C34H49N5O2 |
Molecular Weight | 559.8 g/mol |
CAS Number | 746661-28-9 |
The chemical structure features a benzoimidazole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
NLRP3 Inhibition
Recent studies have highlighted the compound's potential as an NLRP3 (NOD-like receptor family pyrin domain containing 3) inhibitor. The NLRP3 inflammasome plays a critical role in the immune response and is implicated in various inflammatory diseases. In vitro assays demonstrated that certain derivatives of benzoimidazole compounds can inhibit NLRP3-dependent pyroptosis and IL-1β release in human macrophages stimulated with LPS/ATP .
Affinity Studies
Binding affinity studies have shown that related compounds exhibit significant Ki values, indicating their potency as inhibitors. For instance, a closely related derivative demonstrated a Ki value of 2.10 nM against the human melanocortin 4 receptor, suggesting a strong interaction with this target .
In Vitro Studies
In vitro assays conducted on THP-1 cells (a human monocytic cell line) assessed the cytotoxicity and anti-inflammatory effects of the compound. The results indicated that at concentrations ranging from 0.1 to 100 µM , the compound exhibited dose-dependent inhibition of IL-1β secretion and reduced ATPase activity of recombinant NLRP3 .
Cytotoxicity Assay Results
Concentration (µM) | % Viability | % IL-1β Inhibition |
---|---|---|
0.1 | 95 | 5 |
10 | 80 | 19 |
50 | 60 | 29 |
100 | 30 | 50 |
These findings suggest that while the compound may have cytotoxic effects at higher concentrations, it also possesses significant anti-inflammatory properties at lower doses.
Study on Pyroptosis Inhibition
A notable study investigated various benzoimidazole derivatives, including those similar to our compound, for their ability to inhibit pyroptosis. The study found that specific structural modifications enhanced the anti-pyroptotic activity significantly, with some compounds achieving over 35% inhibition of pyroptotic cell death .
Computational Modeling
Computational studies have provided insights into the binding mechanisms of these compounds to NLRP3. Molecular docking simulations suggested multiple binding sites, which may explain the observed biological activities .
Properties
Molecular Formula |
C34H49N5O2 |
---|---|
Molecular Weight |
559.8 g/mol |
IUPAC Name |
2-(4-acetylanilino)-N,N-bis(3-methylbutyl)-3-(3-piperidin-1-ylpropyl)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C34H49N5O2/c1-25(2)16-22-38(23-17-26(3)4)33(41)29-12-15-31-32(24-29)39(21-9-20-37-18-7-6-8-19-37)34(36-31)35-30-13-10-28(11-14-30)27(5)40/h10-15,24-26H,6-9,16-23H2,1-5H3,(H,35,36) |
InChI Key |
CXGYZUHRSDOJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(CCC(C)C)C(=O)C1=CC2=C(C=C1)N=C(N2CCCN3CCCCC3)NC4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
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